

Application Note: Quantitative Analysis of Met-Enkephalin-Arg-Phe by Mass Spectrometry

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Compound of Interest

Compound Name: Met-Enkephalin-Arg-Phe

Cat. No.: B1345610

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Introduction

Met-Enkephalin-Arg-Phe (MERF), with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous heptapeptide derived from the proenkephalin A precursor. As an opioid peptide, MERF plays a significant role in nociception and neuroendocrine function. Its activity is mediated through interaction with opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) receptors. Accurate and sensitive quantification of MERF in biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the opioid system. This application note provides a detailed protocol for the analysis of MERF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Quantitative Data Summary

The concentration of **Met-Enkephalin-Arg-Phe** varies across different regions of the brain. The following table summarizes representative data from studies on rat brain tissue, providing a comparative overview of MERF distribution.

Brain Region	MERF Concentration (pmol/g tissue)	Reference
Globus Pallidus	15.8 ± 2.1	[1]
Caudate-Putamen	8.5 ± 1.2	[1]
Hypothalamus	5.2 ± 0.7	[1]
Cortex	0.8 ± 0.1	[1]
Cerebellum	0.5 ± 0.1	[1]

Experimental Protocols

Sample Preparation from Brain Tissue

This protocol outlines the extraction of MERF from brain tissue for subsequent LC-MS/MS analysis.

Materials:

- Brain tissue samples
- Acidified acetone (0.1 M HCl in acetone)
- Homogenizer
- Centrifuge
- Solid-Phase Extraction (SPE) C18 cartridges
- SPE conditioning solution: Methanol
- SPE equilibration solution: 0.1% Trifluoroacetic acid (TFA) in water
- SPE wash solution: 0.1% TFA in 5% acetonitrile/95% water
- SPE elution solution: 0.1% TFA in 70% acetonitrile/30% water

- Lyophilizer or vacuum concentrator
- Reconstitution solution: 0.1% Formic acid in 5% acetonitrile/95% water
- Stable isotope-labeled MERF internal standard (SIL-MERF)

Procedure:

- To a pre-weighed, frozen brain tissue sample, add ice-cold acidified acetone (10:1 v/w).
- Homogenize the tissue on ice until a uniform suspension is achieved.
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- Collect the supernatant and transfer to a new tube.
- Spike the supernatant with the SIL-MERF internal standard to a final concentration of 10 fmol/μL.
- Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of equilibration solution.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 2 mL of wash solution to remove salts and other interferences.
- Elute the peptide fraction with 1.5 mL of elution solution.
- Lyophilize or vacuum concentrate the eluate to dryness.
- Reconstitute the dried peptide extract in 100 μL of reconstitution solution for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system capable of nano or micro flow rates.

- Reversed-phase C18 column (e.g., 75 µm I.D. x 15 cm, 3 µm particle size).
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Method:

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 300 nL/min
- Injection Volume: 5 µL

Gradient:

Time (min)	%B
0	2
5	2
35	40
40	90
45	90
46	2

| 55 | 2 |

MS/MS Method:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV

- Source Temperature: 150°C
- MRM Transitions (Predicted):

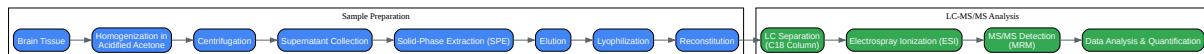
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
MERF	877.4	136.1 (Tyr immonium)	25
MERF	877.4	714.3 (y6)	22

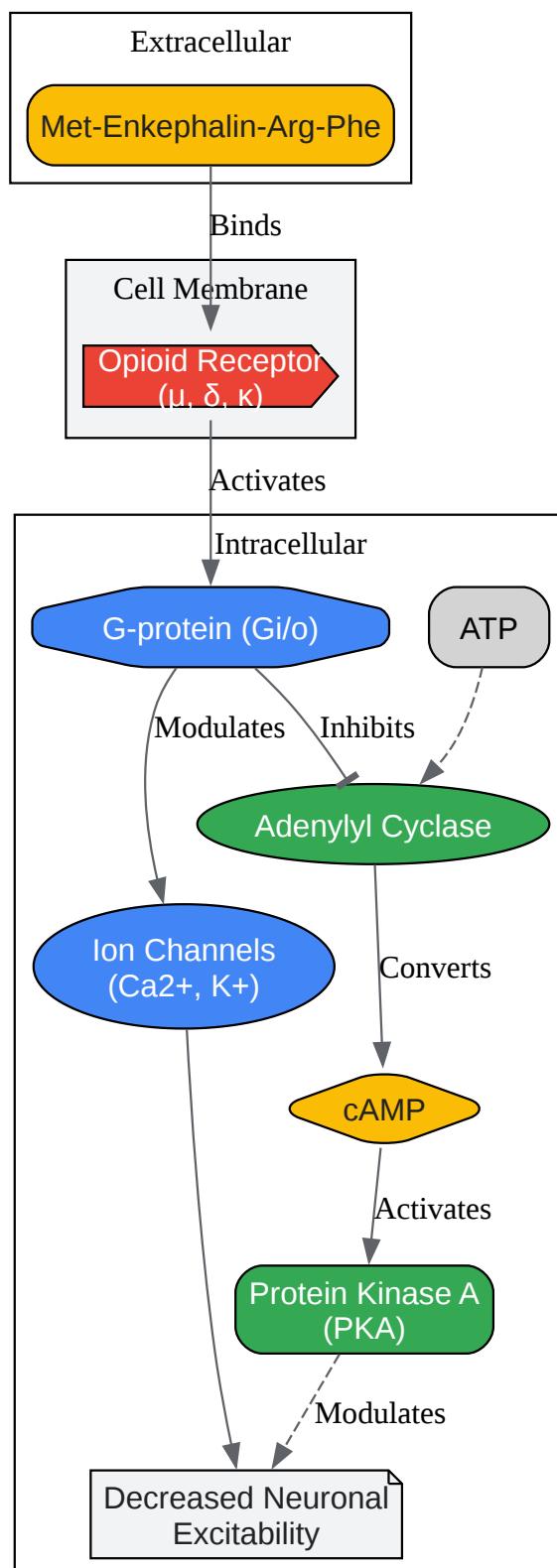
| SIL-MERF | Dependent on label | Dependent on label | To be optimized |

Note: The optimal precursor and product ions, as well as collision energies, should be determined empirically by infusing a standard solution of MERF into the mass spectrometer.

Visualizations

Experimental Workflow



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References

- 1. Electrospray mass spectrometry for the analysis of opioid peptides and for the quantification of endogenous methionine enkephalin and β -endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
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